molecular formula C16H30N4O5 B14248780 L-Isoleucyl-L-isoleucylglycylglycine CAS No. 427892-66-8

L-Isoleucyl-L-isoleucylglycylglycine

Cat. No.: B14248780
CAS No.: 427892-66-8
M. Wt: 358.43 g/mol
InChI Key: JFUQJEKFRACNTN-NUZBWSBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-isoleucylglycylglycine is a tetrapeptide composed of two L-isoleucine residues followed by two glycine residuesThe molecular formula of this compound is C18H37N3O5, and it has a molecular weight of 375.513 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-isoleucylglycylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-isoleucylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The major products of these reactions include the constituent amino acids (L-isoleucine and glycine) and their respective oxidized or reduced forms.

Scientific Research Applications

L-Isoleucyl-L-isoleucylglycylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein folding and peptide interactions.

    Pharmacology: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industrial Processes: Utilized in the synthesis of more complex peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-isoleucylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-isoleucylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (L-isoleucine) and small (glycine) amino acids makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

427892-66-8

Molecular Formula

C16H30N4O5

Molecular Weight

358.43 g/mol

IUPAC Name

2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H30N4O5/c1-5-9(3)13(17)15(24)20-14(10(4)6-2)16(25)19-7-11(21)18-8-12(22)23/h9-10,13-14H,5-8,17H2,1-4H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)/t9-,10-,13-,14-/m0/s1

InChI Key

JFUQJEKFRACNTN-NUZBWSBOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.